Product packaging for Hexadeca-2,8-dienedioic acid(Cat. No.:CAS No. 393585-55-2)

Hexadeca-2,8-dienedioic acid

Cat. No.: B14255374
CAS No.: 393585-55-2
M. Wt: 282.37 g/mol
InChI Key: RWWOLZXFOUVKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadeca-2,8-dienedioic acid is a dienedioic acid of significant interest in medicinal and organic chemistry research. While specific biological data for this compound is emerging, its core structure is closely related to other biologically active dienedioic acids. Specifically, synthetic analogues of (5Z,9Z)-tetradeca-5,9-dienedioic acid have been developed as potent human topoisomerase I inhibitors . Topoisomerase enzymes are crucial intracellular targets for chemotherapeutic agents, as inhibiting them can prevent the repair of DNA breaks, leading to the accumulation of damaged DNA and promoting cancer cell death . Research on similar long-chain diene scaffolds demonstrates their utility as valuable building blocks in organic synthesis. The dienedioic acid structure can be leveraged in decarboxylative coupling reactions to efficiently construct complex diene motifs, which are common in natural products and organic materials . This makes this compound a versatile precursor for the concise synthesis of polyene structures through methodologies such as directed Heck-decarboxylate coupling . This product is intended for research applications such as investigating structure-activity relationships in enzyme inhibition, developing novel synthetic methodologies, and exploring new chemical entities for pharmacological study. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O4 B14255374 Hexadeca-2,8-dienedioic acid CAS No. 393585-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

393585-55-2

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

hexadeca-2,8-dienedioic acid

InChI

InChI=1S/C16H26O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-2,11,13H,3-10,12,14H2,(H,17,18)(H,19,20)

InChI Key

RWWOLZXFOUVKFS-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCC=CCCCCC=CC(=O)O

Origin of Product

United States

Iii. Biosynthesis and Metabolic Pathways of Hexadeca 2,8 Dienedioic Acid

Endogenous Metabolic Pathways of (Z,Z)-Hexadeca-6,8-dienedioic Acid (e.g., Acylcarnitine Formation, Mitochondrial Beta-Oxidation)

Long-chain monocarboxylic acids, such as palmitic acid (C16), serve as precursors for the formation of dicarboxylic acids through a process known as ω-oxidation. nih.gov This pathway acts as an alternative to the primary mitochondrial β-oxidation, especially when the latter is overloaded or impaired. nih.govgla.ac.uk The resulting dicarboxylic acids, like hexadecanedioic acid, are then primarily metabolized through peroxisomal β-oxidation, which generates chain-shortened dicarboxylic acids and acetyl-CoA units. nih.govuniprot.org

The metabolism of these dicarboxylic acids can lead to the formation of acylcarnitine derivatives. researchgate.netnih.gov For instance, elevated levels of C16-dicarboxylic acylcarnitine have been identified as biomarkers in certain metabolic disorders, such as peroxisome biogenesis disorders. nih.gov In cases of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, highly elevated levels of 3-hydroxydicarboxylic derivatives of C16:0 acylcarnitines have been observed. researchgate.net

While mitochondrial β-oxidation is the main pathway for monocarboxylic fatty acids, its role in the degradation of dicarboxylic acids is limited. nih.gov Studies have shown that the activity of mitochondrial enzymes towards dicarboxylyl-CoAs is significantly lower than towards their monocarboxylic counterparts. nih.govcapes.gov.br This suggests that the bulk of dicarboxylic acid breakdown occurs within the peroxisomes. nih.gov In fact, research on rat liver has indicated that dicarboxylic acids may hardly be oxidized in mitochondria at all. nih.gov The catabolism of fatty acids typically occurs via β-oxidation in both peroxisomes and mitochondria. nih.gov However, under pathological conditions where β-oxidation is disrupted, fatty acid ω-oxidation in the smooth endoplasmic reticulum can serve as a rescue pathway, leading to the generation of dicarboxylic acids. nih.gov

Treatment with hexadecanedioic acid has been shown to induce changes in mitochondrial β-oxidation and lead to a shift towards increased peroxisomal ω-oxidation. gla.ac.uk This results in significant increases in peroxisomal ω-oxidation metabolites, including other dicarboxylic fatty acids. gla.ac.uk

Enzymatic Transformations and Associated Enzymes (e.g., Long-Chain Fatty Acid Transport Protein 1, Long-Chain Fatty-Acid CoA Ligase 1, Carnitine O-Palmitoyltransferase)

The transport and activation of long-chain fatty acids, the precursors to dicarboxylic acids, are mediated by specific enzymes. These enzymes play a critical role in initiating the metabolic cascade.

Long-Chain Fatty Acid Transport Protein 1 (FATP1 or SLC27A1) facilitates the import of long-chain fatty acids across the plasma membrane. uniprot.orgphysiology.org Purified murine FATP1 has demonstrated broad substrate specificity, showing similar activity for fatty acids ranging from 16 to 24 carbons in length. nih.gov This protein is expressed in tissues with high fatty acid metabolism, such as adipocytes and myocytes. physiology.orgnih.gov

Long-Chain Fatty-Acid CoA Ligase 1 (ACSL1) is responsible for the activation of long-chain fatty acids by converting them into their acyl-CoA esters, a crucial step for both their breakdown via β-oxidation and their use in the synthesis of other lipids. uniprot.orgaocs.org This enzyme preferentially utilizes unsaturated fatty acids like palmitoleate, oleate, and linoleate. uniprot.org ACSL1 is found in various cellular locations, including the outer mitochondrial membrane, the endoplasmic reticulum membrane, and the peroxisome membrane. uniprot.org Some acyl-CoA synthetases are also known to activate dicarboxylic acids. wikipedia.org

Carnitine O-Palmitoyltransferase (CPT) is a key family of enzymes in the transport of long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.org CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines. wikipedia.org However, the reactivity of mitochondrial CPT towards dicarboxylyl-CoAs is significantly lower than for monocarboxylyl-CoAs. nih.govcapes.gov.br In fact, some studies have found no CPT activity with dicarboxylyl-CoA esters. researchgate.netresearchgate.net This low activity of CPT is considered a rate-limiting factor for the mitochondrial β-oxidation of dicarboxylic acids. nih.gov

The following table summarizes the key enzymes involved in the initial steps of dicarboxylic acid metabolism:

EnzymeGeneFunctionSubstrate SpecificityCellular Location
Long-Chain Fatty Acid Transport Protein 1 SLC27A1Facilitates the import of long-chain fatty acids into the cell. uniprot.orgphysiology.orgBroad specificity for fatty acids from C16 to C24. nih.govPlasma membrane, Endomembrane system. uniprot.org
Long-Chain Fatty-Acid CoA Ligase 1 ACSL1Activates long-chain fatty acids to their acyl-CoA esters. uniprot.orgaocs.orgPreferentially uses palmitoleate, oleate, and linoleate. uniprot.orgMitochondrion outer membrane, Peroxisome membrane, Endoplasmic reticulum membrane. uniprot.org
Carnitine O-Palmitoyltransferase I CPT1ACatalyzes the formation of acylcarnitines for transport into mitochondria. wikipedia.orgHigh for long-chain monocarboxylic acyl-CoAs; very low to none for dicarboxylyl-CoAs. nih.govcapes.gov.brresearchgate.netresearchgate.netOuter mitochondrial membrane. wikipedia.org

Microbial and Fungal Biosynthesis of Dienoic Acids and Polyenes (e.g., from Boletus laetissimus, Calostoma cinnabarinum, Streptomyces limosus)

Various microorganisms, including fungi and bacteria, are known to produce a diverse array of fatty acids, including dienoic acids and polyenes.

The fruiting bodies of the Japanese mushroom Boletus laetissimus have been found to contain polyene pigments, specifically boletocrocin A and B. mdpi.com These pigments are composed of the common polyenoic dicarboxylic acid, (2E,4E,6E,8E,10E,12E,14E)-hexadeca-2,4,6,8,10,12,14-heptaenedioic acid. mdpi.com

Similarly, the gasteromycete fungus Calostoma cinnabarinum produces a pigment named calostomal, which is responsible for its characteristic red color. wikipedia.org The structure of calostomal has been identified as all-trans-16-oxohexadeca-2,4,6,8,10,12,14-heptaenoic acid, a polyene compound. wikipedia.org The same compound has also been detected in Boletus laetissimus. mdpi.com

The bacterium Streptomyces limosus is known to produce a yellow, nitrogen-containing dye called limocrocin. mdpi.com This compound contains the rare polyenoic acid (2E,4E,6E,8E,10E,12E,14E)-hexadeca-2,4,6,8,10,12,14-heptaenedioic acid. mdpi.com The genus Streptomyces is well-recognized as a prolific source of bioactive secondary metabolites, including various antibiotics that incorporate unique fatty acid structures. nih.govpeerj.com

Biobased Production Strategies for Dicarboxylic Acids via Metabolic Engineering

The microbial production of dicarboxylic acids from renewable feedstocks is an area of significant research interest, driven by the desire for sustainable alternatives to petrochemical-based production methods. nih.govresearchgate.net Metabolic engineering strategies have been successfully employed in various microorganisms to produce a range of dicarboxylic acids. nih.govresearchgate.net

Engineered strains of Saccharomyces cerevisiae have been developed to produce medium-chain α,ω-dicarboxylic acids. frontiersin.org One strategy involves combining the cytochrome P450-mediated ω-oxidation pathway with the yeast's endogenous fatty acid synthesis pathway. frontiersin.org Deletion of fatty acyl-CoA synthetase genes, such as FAA1 and FAA4, has been shown to increase the production of these dicarboxylic acids, including C14 and C16 α,ω-dicarboxylic acids. frontiersin.org

Yarrowia lipolytica , another oleaginous yeast, has been engineered as a cell biorefinery for the de novo production of long-chain dicarboxylic acids (C16 and C18) from glycerol. mdpi.com A combinatorial genetic engineering approach in a β-oxidation deficient strain, which included the inactivation of SNF1 to enhance malonyl-CoA biosynthesis, disruption of the acyl-CoA synthetase gene FAA1, and upregulation of the native ω-oxidation pathway, resulted in a significant production of long-chain dicarboxylic acids. mdpi.com

In the bacterium Corynebacterium glutamicum , metabolic engineering has been used for the sustainable production of pseudoaromatic dicarboxylic acids directly from glucose. iums.org These strategies provide a blueprint for designing microbial cell factories for various bio-based chemical monomers. iums.org

The following table summarizes some of the biobased production strategies for dicarboxylic acids:

OrganismEngineering StrategyTarget Dicarboxylic Acids
Saccharomyces cerevisiae Deletion of fatty acyl-CoA synthetase genes (FAA1, FAA4); Combination of cytochrome P450-mediated ω-oxidation with endogenous fatty acid synthesis. frontiersin.orgMedium-chain α,ω-dicarboxylic acids (including C14 and C16). frontiersin.org
Yarrowia lipolytica β-oxidation deficiency; Inactivation of SNF1; Disruption of FAA1; Upregulation of native ω-oxidation pathway. mdpi.comLong-chain dicarboxylic acids (C16 and C18). mdpi.com
Corynebacterium glutamicum Construction and optimization of biosynthetic pathways; Metabolic engineering to increase precursor availability. iums.orgPseudoaromatic dicarboxylic acids. iums.org

Iv. Biological Activities and Cellular Mechanisms of Hexadeca 2,8 Dienedioic Acid and Analogues

In Vitro Antitumor and Cytotoxic Activities of Dienoic Acid Derivatives

Natural and synthetic dienoic acids have shown considerable cytotoxic activity against various cancer cell lines. mdpi.comsciforum.net For instance, synthetic analogues of natural (5Z,9Z)-dienoic acids have demonstrated high cytotoxic activity against tumor cells like Jurkat, K562, U937, and HL-60. mdpi.comresearchgate.net Hybrid molecules, created by combining dienoic acids with other structures like steroids or oleanolic acid, have been synthesized and tested for their anticancer potential. mdpi.comnih.govnih.gov These hybrid molecules often exhibit high cytotoxicity and have a therapeutic selectivity index ranging from 2 to 10 for cancer cell lines compared to normal fibroblasts. nih.gov Some derivatives have shown weak cytotoxic activity; for example, two 4,6,8-trimethyl nona-2,7-dienoic acid derivatives displayed weak cytotoxicity against the HeLa cell line. tandfonline.com

Table 1: In Vitro Cytotoxic Activity of Dienoic Acid Derivatives

Compound/Derivative Cell Line(s) Observed Effect Reference(s)
Synthetic (5Z,9Z)-dienoic acids Jurkat, K562, U937, HL-60 High cytotoxic activity. researchgate.net, mdpi.com
Steroid-dienoic acid hybrids HEK293, Jurkat, K562 High cytotoxicity. nih.gov
Lithocholic acid-dienoic acid hybrids HeLa, U937, Jurkat, K562, Hek293 Efficient apoptosis inducers with high inhibitory activity. nih.gov
Oleanolic acid-dienoic acid hybrid Jurkat, K562, U937, HEK293 Cytotoxicity and genotoxicity. mdpi.com
4,6,8-trimethyl nona-2,7-dienoic acid derivatives HeLa Weak cytotoxic activity. tandfonline.com
Conjugated Linoleic Acid (CLA) diene mixture WM793 (melanoma) 30.5% reduction in proliferation. No effect on normal BJ fibroblast cells. nih.gov

The antitumor effects of dienoic acid derivatives are often mediated through the induction of programmed cell death, or apoptosis. mdpi.comresearchgate.net Studies on hybrid molecules of dienoic acids have shown they are effective inducers of apoptosis in various tumor cell lines, including Jurkat, K562, U937, and HeLa. nih.gov

The mechanism frequently involves the mitochondrial (or intrinsic) pathway of apoptosis. mdpi.comresearchgate.net This pathway is characterized by the involvement of key regulatory proteins. The tumor suppressor protein p53 can induce the expression of pro-apoptotic proteins like Bax, Bad, and Bak. mdpi.com These proteins can cause mitochondrial damage, leading to the release of cytochrome c, which in turn activates caspases, the executive enzymes of apoptosis. mdpi.com Specifically, the activation of caspase-3 and caspase-9 has been observed. mdpi.com Caspase-3 is a critical protease that can be activated by both the mitochondrial pathway and the death receptor (extrinsic) pathway. mdpi.com Research has confirmed that some synthetic dienoic acid analogues activate the cell death mechanism via the mitochondrial pathway in Jurkat tumor cells. researchgate.net Furthermore, analysis of Jurkat cells treated with these compounds revealed DNA degradation, a hallmark of apoptosis. mdpi.com

A primary mechanism for the anticancer activity of dienoic acid derivatives is the inhibition of topoisomerases I and II. mdpi.commdpi.com Topoisomerases are crucial enzymes that manage DNA topology during replication, making them important targets for cancer chemotherapy. rsc.org Natural and synthetic 5Z,9Z-dienoic acids have been identified as potent inhibitors of both human topoisomerase I and IIα. mdpi.commdpi.comsciforum.netresearchgate.net The inhibitory activity of these compounds can be several times higher than that of camptothecin, a well-known topoisomerase I inhibitor. nih.gov The length of the hydrocarbon chain and the position of the diene group significantly influence the inhibitory activity against topoisomerases. sciforum.net

In addition to topoisomerase inhibition, these compounds affect various intracellular signaling pathways that regulate cell proliferation and apoptosis. researchgate.net A multiplex assay study on Jurkat cells treated with synthetic dienoic acids revealed effects on several key pathways. researchgate.net This includes the activation and inhibition of kinases and transcription factors such as CREB, JNK, NF-κB, p38, ERK1/2, Akt, p70S6K, STAT3, and STAT5. researchgate.net For example, JNKs are known to play a significant role in apoptosis by upregulating pro-apoptotic genes. mdpi.com

These compounds also impact the cell cycle. Flow cytometry analysis has shown that certain hybrid molecules cause an accumulation of cells in the S-phase and a reduction in the G2/M phase, while others affect all phases, indicating an inability to arrest the division cycle at checkpoints, which ultimately leads to cell death. mdpi.comnih.gov

Mechanisms of Programmed Cell Death (e.g., Mitochondrial Apoptosis Induction, Dissociation of Oxidation and Phosphorylation)

Antimicrobial Activities (e.g., Antifungal, Antibacterial, Antiviral)

Dienoic acids and related fatty acids have demonstrated a broad spectrum of antimicrobial activities. mdpi.comsciforum.net This includes antibacterial, antifungal, and antiviral effects. mdpi.com For instance, 5Z,9Z-dienoic acids are known to possess antimicrobial and antibacterial properties. sciforum.net

Unsaturated fatty acids, in general, show inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Specific dienoic acid derivatives have been tested for their antimicrobial potential. Three 4,6,8-trimethyl-nona-2,7-dienoic acid derivatives, named apocimycin A-C, exhibited weak antimicrobial activity against Staphylococcus aureus and weak antifungal activity against Candida albicans. tandfonline.comresearchgate.nettandfonline.com Another compound, 7,10-epoxyoctadeca-7,9-dienoic acid, was found to inhibit several Gram-positive bacteria, including multiple MRSA strains. nih.gov Korormicin, a dienoic acid derived from a marine actinomycete, showed specific inhibitory action against marine Gram-negative bacteria. mdpi.com Additionally, 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid derivatives have been synthesized and shown to possess excellent antibacterial activity against pathogens like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. indexcopernicus.com

Table 2: Antimicrobial Activity of Dienoic Acid Derivatives and Related Compounds

Compound/Derivative Target Organism(s) Observed Effect Reference(s)
5Z,9Z-Dienoic acids General microbes, bacteria Antimicrobial and antibacterial activity. sciforum.net
Apocimycin A-C (4,6,8-trimethyl nona-2,7-dienoic acid derivatives) Staphylococcus aureus, Candida albicans Weak antibacterial and antifungal activity. tandfonline.com, researchgate.net, tandfonline.com
7,10-Epoxyoctadeca-7,9-dienoic acid Gram-positive bacteria (including MRSA) Inhibitory activity. nih.gov
Korormicin Marine Gram-negative bacteria Specific inhibitory activity. mdpi.com
5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid derivatives E. coli, B. subtilis, S. aureus Excellent antibacterial activity. indexcopernicus.com

Other Pharmacological Activities Identified in Related Fatty Acids (e.g., Antineoplastic, Anti-inflammatory, Antidiabetic, Anti-infective, Antimutagenic)

Beyond the direct cytotoxic and antimicrobial effects, the broader class of fatty acids, including dicarboxylic and unsaturated fatty acids, exhibits a wide array of other pharmacological activities.

Antineoplastic: Fatty acids are deeply involved in cancer biology. researchgate.netnih.gov De novo fatty acid synthesis is crucial for the growth of many cancers, making enzymes like fatty acid synthase (FASN) a therapeutic target. duke.edu Various fatty acids, including conjugated linoleic acid (CLA), have been shown to reduce the proliferation of cancer cells and induce apoptosis. nih.gov

Anti-inflammatory: Many unsaturated fatty acids possess anti-inflammatory properties. nih.govfrontiersin.org Omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA can reduce inflammation by decreasing the production of pro-inflammatory eicosanoids and increasing the production of anti-inflammatory resolvins. nih.gov This anti-inflammatory action is beneficial in conditions like rheumatoid arthritis. nih.gov Oleic acid also exhibits anti-inflammatory effects by increasing the anti-inflammatory cytokine IL-10. nih.gov Medium-chain dicarboxylic acids (MCDAs) also possess anti-inflammatory properties. researchgate.net

Antidiabetic: Fatty acids play a significant role in glucose metabolism and diabetes. nih.govoup.com Elevated plasma fatty acids can be a risk factor for type 2 diabetes, but specific types of fatty acids can be beneficial. oup.com Omega-3 PUFAs can improve insulin (B600854) sensitivity and regulate blood sugar levels through their anti-inflammatory and antioxidant actions. nih.govscirp.org They can enhance glucose uptake in muscles and reduce glucose production in the liver. nih.gov Monounsaturated fatty acids like oleic acid can help preserve insulin signaling. oup.comrsdjournal.org

Anti-infective: Free fatty acids are recognized for their role in defending against microbial pathogens. oup.comnih.gov Long-chain fatty acids, in particular, can inhibit the virulence of foodborne pathogens. oup.comnih.gov Lauric acid, for example, disrupts bacterial membranes and can reduce the symptoms of C. difficile infection. nih.gov

Antimutagenic: Certain fatty acids have been found to possess antimutagenic properties, meaning they can reduce the rate of mutation. inforang.com Autoxidized linoleic and oleic acids have been shown to reduce UV-induced mutations in E. coli. tandfonline.com Linoleic acid also demonstrates strong antimutagenic activity against mutagens like aflatoxin B₁ and MNNG. inforang.com Palmitic acid has been identified as a significant anti-mutagenic compound against MNNG. nih.gov

V. Structure Activity Relationships Sar and Derivative Design for Hexadeca 2,8 Dienedioic Acid

Influence of Double Bond Configuration and Position on Biological Activity (e.g., 1Z,5Z-Diene Moiety)

The specific arrangement and stereochemistry of double bonds within the carbon chain of dicarboxylic acids are critical determinants of their biological function. A recurring and significant motif is the bis-methylene-interrupted Z-double bond, often seen as a (Z,Z)-1,5-diene fragment. mdpi.comdntb.gov.ua

Research into novel macrodiolides has demonstrated that the presence of these bis-methylene-interrupted Z-double bonds is directly responsible for the observed antitumor effects of the synthesized macrolactones. mdpi.com The synthesis of tetraene macrodiolides containing two distinct (Z,Z)-1,5-diene fragments within their structure has been a key strategy in developing compounds with high cytotoxic potential against various cancer cell lines. mdpi.com Similarly, studies on trienoic acids with non-methylene-interrupted Z-double bonds have shown moderate cytotoxic activities against several tumor cell lines, including Jurkat, K562, and HeLa. dntb.gov.ua

The number and configuration of double bonds also influence enzyme-ligand binding. In silico docking studies on anacardic acids, which are structurally related, revealed the impact of unsaturation on binding affinity to the α-glucosidase enzyme. mdpi.com While the double bond itself was not essential for binding, its presence and stereochemistry (Z vs. E) enhanced inhibitory effects. mdpi.com For instance, the binding affinity can vary significantly between saturated, mono-unsaturated, and di-unsaturated analogues, as well as between their stereoisomers. mdpi.com

In a related compound, (2E,4E,6E,8E,10E,12E,14E)-hexadeca-2,4,6,8,10,12,14-heptaenedioic acid, the extensive conjugation of seven double bonds contributes to strong antiviral activity. mdpi.com

Table 1: Influence of Double Bond Configuration on Predicted Binding Affinity of Anacardic Acid Analogues to α-Glucosidase mdpi.com
Compound AnalogueNumber of Double BondsConfigurationPredicted Binding Affinity (kcal/mol)
AAn00Saturated-8.6
AAn1-8E1E (trans)-9.8
AAn1-8Z1Z (cis)-9.5
AAn2-8E,11E2E,E-10.2
AAn2-8Z,11Z2Z,Z-8.9
AAn33Triene-9.2

Computational Approaches in SAR Studies (e.g., In Silico Docking, QSAR Modeling)

Computational methods are indispensable tools in modern drug discovery and materials science for elucidating Structure-Activity Relationships. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and in silico molecular docking allow for the prediction of biological activity and physicochemical properties, thereby guiding the synthesis of more effective compounds. d-nb.infonih.govepa.gov

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For aliphatic dicarboxylic acids, QSAR has been successfully used to predict toxicity. researchgate.net These models often use hydrophobicity, represented by the 1-octanol/water partition coefficient (log Kₒw), as a key descriptor. researchgate.net Separate regression models have been developed for mono- and di-carboxylic acids, demonstrating a strong correlation between log Kₒw and toxicity to organisms like Tetrahymena pyriformis. researchgate.net Other molecular descriptors employed in QSAR studies for carboxylic acids include electrotopological state indices, molar refractivity, polarizability, and the energy of the lowest unoccupied molecular orbital (E LUMO). researchgate.netunlp.edu.ar

In silico molecular docking is another powerful computational tool that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor, typically a protein). nih.gov This method was used to investigate how anacardic acid derivatives bind to the active site of the α-glucosidase enzyme, revealing that polar groups and double bond configurations are key for strong enzyme-ligand interactions. mdpi.com Docking studies can hypothesize probable mechanisms of action, such as the inhibition of human topoisomerase I by certain trienoic acids. dntb.gov.ua The binding energies calculated from these simulations help rank potential derivatives before their synthesis, saving time and resources. nih.gov

Table 3: QSAR Models for the Toxicity of Carboxylic Acids to Tetrahymena pyriformis researchgate.net
Chemical Sub-classQSAR EquationNo. of Compounds (n)Correlation Coefficient (r²)
Mono-carboxylic acidslog(IGC₅₀⁻¹) = 0.27(log Kₒw) - 0.68160.943
Di-carboxylic acidslog(IGC₅₀⁻¹) = 0.19(log Kₒw) - 0.6690.951

IGC₅₀: 50% growth inhibitory concentration

Rational Design and Synthesis of Biologically Active Analogues

The insights gained from SAR and computational studies provide a foundation for the rational design and synthesis of novel analogues with improved biological activity. scispace.comresearchgate.net By identifying key structural motifs, such as the (Z,Z)-1,5-diene fragment, chemists can design new molecules that incorporate these features to enhance a desired effect, like antitumor activity. mdpi.com

A successful strategy has been the synthesis of tetraene macrodiolides that contain two (Z,Z)-1,5-diene fragments. mdpi.com The design principle was based on the knowledge that this specific diene moiety is a "pharmacophore"—the essential part of the molecule responsible for its biological activity. mdpi.com The synthesis of these complex macrocycles was achieved through advanced organometallic chemistry, including the intermolecular macrolactonization of dienediols with dienedioic acids. mdpi.com

Key synthetic reactions that enable the creation of these specific diene structures include the Ti-catalyzed homo-cyclomagnesiation of functionally substituted 1,2-dienes. researchgate.net This method allows for the stereoselective synthesis of the required (Z,Z)-diene building blocks. researchgate.net These building blocks, such as α,ω-alka-nZ,(n+4)Z-dienediols and α,ω-alka-nZ,(n+4)Z-dienedioic acids, can then be combined to create larger, more complex, and potentially more potent macrocyclic structures. mdpi.com This targeted approach, moving from understanding structure-activity relationships to the deliberate synthesis of improved analogues, is a cornerstone of modern medicinal chemistry.

Vi. Advanced Analytical Methodologies for Characterization of Hexadeca 2,8 Dienedioic Acid

Spectroscopic Techniques (e.g., NMR, Raman Spectroscopy, Infrared (IR) Spectroscopy, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental in identifying the structural features of Hexadeca-2,8-dienedioic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise atomic arrangement within a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom. libretexts.org

In ¹H NMR, the acidic protons of the carboxyl groups are typically observed as a broad singlet at a downfield chemical shift, often around 12 ppm, though this can vary with concentration and solvent due to hydrogen bonding. libretexts.org The protons on the double bonds (vinylic protons) would appear in the range of 5-7 ppm, and the signals for the methylene (B1212753) (–CH₂–) protons would be found further upfield.

In ¹³C NMR, the carboxyl carbons resonate in the downfield region of 165 to 185 δ. libretexts.org The carbons of the double bonds (sp² hybridized) would be expected in the 120-140 δ range, while the sp³ hybridized carbons of the alkyl chain would appear at higher field strengths (upfield).

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Notes
Carboxyl Proton (-COOH )¹H NMR~12.0Broad singlet, position is dependent on solvent and concentration. libretexts.org
Olefinic Protons (-H C=CH -)¹H NMR~5.3 - 7.0Complex splitting patterns due to coupling.
Methylene Protons (-CH₂-)¹H NMR~1.2 - 2.5Protons alpha to carbonyls or double bonds are shifted downfield.
Carboxyl Carbon (-C OOH)¹³C NMR~165 - 185Saturated aliphatic acids are typically at the downfield end of this range. libretexts.org
Olefinic Carbons (-HC =C H-)¹³C NMR~120 - 140The specific shift depends on the stereochemistry (E/Z) and substitution.
Methylene Carbons (-C H₂-)¹³C NMR~20 - 40The chemical environment influences the exact shift.

Raman Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present in a molecule. tutorchase.com For this compound, the most prominent features in an IR spectrum are the absorptions from the two carboxylic acid groups. These include a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1690 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com The presence of conjugation (the C=C double bond at position 2) can lower the C=O stretching frequency by 20 to 30 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for Dicarboxylic Acids

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Appearance
O–H StretchCarboxylic Acid2500–3300Very broad and strong orgchemboulder.com
C=O StretchCarboxylic Acid1690–1760Strong and sharp orgchemboulder.com
C=C StretchAlkene1640–1680Moderate vscht.cz
C–O StretchCarboxylic Acid1210–1320Strong orgchemboulder.com
O–H BendCarboxylic Acid910–950 & 1395-1440Broad, moderate orgchemboulder.com

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly sensitive to conjugated systems. This compound contains a conjugated system where the double bond at the 2-position is in conjugation with the carbonyl of the adjacent carboxylic acid. This conjugation results in a characteristic absorption maximum (λmax) in the ultraviolet region. mt.com Studies on similar conjugated dienoic acids show strong absorbance in the 220-280 nm range. nist.gov The exact λmax and the molar absorptivity (ε) are dependent on the solvent and the specific stereochemistry of the double bonds.

Chromatographic Separations (e.g., UHPLC-MS/MS for Metabolite Profiling)

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for separating and identifying metabolites in complex biological mixtures. frontiersin.org This method is ideal for metabolite profiling studies involving dienoic acids.

The process involves an initial separation of compounds from a sample using a UHPLC system, which offers high resolution and short analysis times. frontiersin.org The separated molecules are then ionized and introduced into a mass spectrometer. The tandem MS (MS/MS) setup allows for the selection of a specific ion (a parent ion, corresponding to the molecular weight of the target analyte like this compound), which is then fragmented. The resulting fragment ions (daughter ions) create a unique mass spectrum that serves as a highly specific fingerprint for the compound, enabling its unambiguous identification and quantification even at very low concentrations. researchgate.net This technique has been successfully applied to the analysis of various carboxylic acids and lipids in biological samples. nih.govnih.gov

Diffraction Studies for Crystalline Forms (e.g., X-Ray Diffraction)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. For a molecule like this compound, single-crystal XRD can provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. acs.orgiucr.org

Interactive Data Table: Example Crystallographic Data for a Dicarboxylic Acid (Toluene-α,2-dicarboxylic acid)

Parameter Value
Crystal SystemTriclinic
Space Group
a (Å)8.44
b (Å)10.773
c (Å)5.215
α (°)80.3
β (°)116.17
γ (°)96.73
Hydrogen Bond Lengths (Å)2.66, 2.62
Data from a study on Toluene-α,2-dicarboxylic acid, presented for illustrative purposes. iucr.org

Metabolomics Approaches in Dienoic Acid Research

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. Non-targeted metabolomics approaches, often using platforms like UHPLC-MS and GC-MS, aim to measure as many metabolites as possible to identify global metabolic changes related to a specific condition or stimulus. nih.govfrontiersin.org

In the context of dienoic acid research, metabolomics can reveal the pathways through which these acids are synthesized and metabolized. For instance, studies have used these techniques to identify various oxylipins, which are signaling molecules derived from the oxidation of fatty acids like linoleic and arachidonic acid. frontiersin.org Research has shown that dienoic acids and their metabolites can be detected and quantified in various biological samples, and their levels can change in response to physiological or pathological states. nih.govbiorxiv.org Such studies are crucial for understanding the biological roles of compounds like this compound.

Vii. Industrial and Material Science Applications of Dienoic Acids

Utilization as Chemical Building Blocks in Organic Synthesis

Dienoic acids, including dienedioic acids, are fundamental building blocks in organic synthesis, primarily for the construction of complex polyene scaffolds. researchgate.netresearchgate.net Polyenes are molecules containing multiple carbon-carbon double bonds and are integral to many natural products, organic dyes, and medicinal compounds. researchgate.net The strategic placement of double bonds in dienoic acids provides reactive sites for various coupling reactions to build these larger, more complex structures.

A significant application of dienedioic acids is in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.netwikipedia.org In these reactions, the dienedioic acid can act as a stable and environmentally friendly diene-building block. researchgate.net The carboxylic acid groups can direct the reaction, allowing for controlled and selective formation of new carbon-carbon bonds. researchgate.net For instance, research has demonstrated that dienedioic acids can be used in directed Heck-decarboxylate coupling procedures. researchgate.netresearchgate.net This method has proven effective for the synthesis of natural products like Piperine and the methyl ester of azoxymycin C. researchgate.net

The versatility of dienoic acids as building blocks is showcased by their compatibility with a broad range of substrates and tolerance of various functional groups. This allows for their use in the late-stage functionalization of complex drug molecules. nih.gov Different chemical groups can be conveniently attached to both ends of the diene structure, streamlining the synthesis of target molecules. researchgate.net

Key reactions where dienoic acids serve as building blocks include:

Heck-decarboxylate coupling: A palladium-catalyzed reaction where the carboxylic acid group directs the coupling and is subsequently removed. researchgate.net

Suzuki, Stille, and Hiyama couplings: Established methods for forming carbon-carbon bonds where diene building blocks are essential. researchgate.netnih.gov

Intermolecular cyclocondensation: Used in the synthesis of complex macrocyclic compounds (macrodiolides) by reacting dienedioic acids with diene diols. mdpi.com

The table below summarizes various synthetic strategies that utilize dienoic acid building blocks.

Synthetic StrategyDescriptionKey ReactantsResulting ProductsCitations
Directed Heck-Decarboxylate Coupling A Pd-catalyzed cross-coupling reaction where the carboxylate group of the dienedioic acid directs the reaction before being removed.Dienedioic acid, Aryl electrophileSubstituted dienes, Polyenes researchgate.net, researchgate.net
Iterative Cross-Coupling Sequential coupling reactions to build complex polyene chains.Bifunctional MIDA boronate building blocksPolyene natural products nih.gov
Decarboxylative and Dehydrative Coupling Pd(0) catalyzed coupling of dienoic acids with pentadienyl alcohols at ambient temperature.Dienoic acids, Pentadienyl alcohols1,3,6,8-tetraenes beilstein-journals.org
Intermolecular Macrolactonization Hf-catalyzed cyclocondensation to form large ring structures.Dienedioic acids, DienediolsTetraene macrodiolides mdpi.com

Applications in Organic Semiconductors and Optoelectronics (e.g., as Dopants)

The field of organic electronics leverages carbon-based materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). oled.comoaepublish.com Organic semiconductors are central to these technologies, and their performance can be fine-tuned through chemical modification and the introduction of dopants. rsc.orgmdpi.com

While direct applications of Hexadeca-2,8-dienedioic acid in this field are not prominent in current literature, the functional characteristics of acidic molecules are relevant to the doping of organic semiconductors. Brønsted acids, for example, can be used to electrically dope (B7801613) conjugated polymers, a process that involves proton transfer to the polymer backbone to increase charge carriers. osti.gov This doping is crucial for creating gradients in electronic properties, which are necessary for the function of many semiconductor devices like light-emitting diodes. osti.gov

The general structure of an OLED consists of several organic layers sandwiched between electrodes, including hole transport layers (HTL), electron transport layers (ETL), and an emissive layer where light is generated. oled.comcnrs.fr The efficiency of these devices depends on the controlled injection and transport of charge carriers (electrons and holes), a process that can be managed by doping. osti.govnih.gov Acidic compounds can influence the energy levels and conductivity of these layers.

The potential roles for acidic molecules like dienoic acids in organic electronics could include:

Dopants for Transport Layers: Strong acids can p-dope hole-transport layers in conjugated polymers, enhancing their conductivity. osti.gov The diffusion and reaction of these acidic dopants are critical for establishing stable and efficient devices.

Modification of Emissive Layers: The integration of specific functional molecules, including those with acidic moieties, can alter the optoelectronic properties of the emissive layer in OLEDs. oled.com

Surface Modification: Carboxylic acid groups can be used to anchor molecules to surfaces, potentially modifying electrode interfaces to improve charge injection.

The table below outlines the components of an organic semiconductor device and the potential influence of dopants.

Device ComponentFunctionPotential Role of Acidic DopantsCitations
Hole Transport Layer (HTL) Facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer.p-doping of the conjugated polymer to increase hole conductivity. osti.gov, oled.com
Electron Transport Layer (ETL) Facilitates the movement of negative charge carriers (electrons) from the cathode to the emissive layer.Modifying energy levels to improve electron injection and transport. oled.com, cnrs.fr
Emissive Layer (EML) The layer where electrons and holes recombine to emit light.Tuning the electronic properties of the host material or serving as part of the emissive molecule itself. oled.com, cnrs.fr
Blocking Layers Confine charge carriers within the emissive layer to enhance recombination efficiency.Can be designed with specific electron affinities to block either electrons or holes. nih.gov, oled.com

Viii. Computational and Theoretical Studies of Hexadeca 2,8 Dienedioic Acid

Molecular Docking and Simulation Studies (e.g., Enzyme Interactions, Binding Modes)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as Hexadeca-2,8-dienedioic acid, might interact with a biological target, typically a protein or enzyme. researchgate.net Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, while MD simulations provide insights into the dynamic stability of the resulting complex over time. mdpi.com

While specific molecular docking or simulation studies focused exclusively on this compound are not prominent in publicly available literature, the potential applications of these methods are significant. For instance, related dicarboxylic acids and their derivatives have shown biological activities, such as anticancer properties. researchgate.net Molecular docking could be employed to investigate the binding of this compound to the active sites of enzymes implicated in cancer pathways to hypothesize a mechanism of action.

A typical molecular docking study would involve preparing the 3D structure of the ligand (this compound) and the target enzyme. The docking software then calculates the most stable binding poses and estimates the binding free energy, which indicates the strength of the interaction. nih.gov Lower binding energy values suggest a more stable and favorable interaction. hmdb.ca

Following docking, molecular dynamics simulations could be run to validate the stability of the predicted binding pose. mdpi.com These simulations model the movement of every atom in the ligand-enzyme complex over a period of time, revealing how the molecules interact and if the key binding interactions are maintained. nih.gov This can confirm the stability of hydrogen bonds, hydrophobic interactions, and other forces holding the complex together. mdpi.com

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

This table illustrates the type of results a molecular docking experiment would yield. The data presented here is for hypothetical purposes and is not derived from actual experimental results.

Target EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesPotential Interaction Type
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
5-Lipoxygenase (5-LOX)-8.2His367, His372, Leu368Metal Coordination, Hydrogen Bond
Histone Deacetylase 8 (HDAC8)-6.9His142, His180, Zn2+ ionMetal Coordination, Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules and understand which structural features are crucial for their potency. beilstein-journals.org

No specific QSAR models for this compound have been detailed in the literature. However, a QSAR study could be developed for a series of related dienedioic acids to predict a specific biological activity, such as the anticancer effects mentioned for a derivative. researchgate.net

To build a QSAR model, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC₅₀ values) is required. nih.gov For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods are then used to create an equation that links these descriptors to the biological activity. simonsfoundation.org

The predictive power of a QSAR model is rigorously validated to ensure its reliability before it can be used to screen new compounds or prioritize them for synthesis. beilstein-journals.org

Table 2: Example of a Hypothetical QSAR Model for Anticancer Activity

This table shows a hypothetical QSAR equation and the types of descriptors that could be used. This is for illustrative purposes only.

Model EquationpIC₅₀ = 0.75 * logP - 0.21 * TPSA + 0.05 * nRotB + 2.5
Descriptor Description
pIC₅₀The negative logarithm of the half-maximal inhibitory concentration, a measure of potency.
logPThe logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
TPSATopological Polar Surface Area, related to a molecule's ability to permeate cell membranes.
nRotBNumber of Rotatable Bonds, a measure of molecular flexibility.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating complex reaction mechanisms. umn.edu For dienedioic acids, computational studies have been crucial in understanding their behavior in transition-metal-catalyzed reactions, such as the Heck-decarboxylate coupling. researchgate.net

Mechanistic studies have investigated the use of dienedioic acid as a building block in palladium-catalyzed reactions. researchgate.net A key reaction is the directed Heck-decarboxylate coupling, where the carboxylic acid group plays a vital role in directing the reaction and controlling its regioselectivity. researchgate.net

Computational analyses have proposed a detailed catalytic cycle for similar decarboxylative Heck reactions. acs.orgnih.gov The general mechanism involves several key steps:

Ligand Coordination: The dienedioic acid coordinates with the palladium catalyst. acs.org

Oxidative Insertion/Carboxylate Exchange: The catalyst inserts into the substrate, or a carboxylate group exchanges with another ligand on the palladium center. acs.orgnih.gov

Directed Insertion and Decarboxylation: The carboxylic acid group directs the insertion of the catalyst and facilitates the removal of a molecule of CO₂. This is often the rate-limiting step. researchgate.netacs.org This step forms a key organopalladium intermediate.

Olefin Insertion and Elimination: Subsequent steps involve olefin insertion and elimination to form the final product. nih.gov

Catalyst Regeneration: The active palladium catalyst is regenerated, allowing the cycle to continue. nih.gov

Theoretical studies have shown that the diene motif and the carboxylic acid group in molecules like this compound can help stabilize the palladium catalyst intermediate. acs.org These computational insights are critical for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Table 3: Proposed Key Stages in the Directed Heck-Decarboxylate Coupling of a Dienedioic Acid

This table is based on computationally studied mechanisms for related reactions. researchgate.netacs.org

StageDescriptionRole of Computational Chemistry
1. Catalyst Activation & Coordination The Pd(0) catalyst is oxidized to Pd(II) and coordinates with the dienedioic acid.Calculation of intermediate structures and energies to confirm feasibility.
2. Oxidative Insertion The Pd catalyst undergoes oxidative insertion with an aryl halide.Modeling the transition state energy for this step.
3. Carboxylate-Directed Insertion The carboxylic acid group directs the insertion of the aryl-palladium complex onto the diene.Elucidation of how the carboxylate group lowers the activation energy and controls regioselectivity.
4. Decarboxylation The carboxylate group is eliminated as CO₂, forming a new Pd-C bond.Determining the energy barrier for decarboxylation, often the rate-determining step. acs.orgnih.gov
5. Reductive Elimination The desired coupled product is released, and the Pd(0) catalyst is regenerated.Confirming the thermodynamic favorability of the final product formation and catalyst turnover.

Ix. Emerging Research Frontiers and Future Directions

Development of Novel Biologically Active Compounds

The structural motif of dienoic acids is a recurring feature in a variety of natural and synthetic compounds exhibiting significant biological activity. Research into this area is vibrant, with efforts focused on synthesizing new analogs and hybrid molecules to explore and enhance their therapeutic potential.

Studies have shown that dienoic acids with a 1Z,5Z-diene fragment, a structure related to Hexadeca-2,8-dienedioic acid, display a wide array of biological effects, including antitumor, antibacterial, and antiviral activities. mdpi.commdpi.comresearchgate.net A key mechanism of action for some of these compounds is the inhibition of human topoisomerases I and II, enzymes critical for managing DNA topology during cell replication. mdpi.commdpi.comsciforum.net This inhibitory action makes them promising candidates for cancer therapy. For instance, synthetic analogs of (5Z,9Z)-dienoic acids have been shown to induce apoptosis (programmed cell death) in various tumor cell lines, including Jurkat, K562, and U937. mdpi.comresearchgate.net

The creation of "hybrid molecules" is a particularly promising strategy. This approach involves chemically linking a dienoic acid moiety to another biologically active molecule, such as a steroid or a triterpenoid (B12794562) like oleanolic acid, to create a new compound with potentially synergistic or novel therapeutic properties. mdpi.commdpi.com For example, a hybrid molecule of (5Z,9Z)-tetradeca-5,9-dienoic acid and oleanolic acid demonstrated high cytotoxic activity against several cancer cell lines. mdpi.com Another study highlighted that (2Z,4E,7R,8R,9S,10R)-7,9-dihydroxy-8,10-dimethyldodeca-2,4-dienoic acid, found in basiliskamides A and B, shows potent anti-Candida activity. mdpi.com

Table 1: Examples of Biologically Active Dienoic Acids and Their Derivatives

Compound/ClassObserved Biological ActivityTarget/Mechanism of ActionReference(s)
(5Z,9Z)-Dienoic AcidsAntitumor, Antibacterial, AntiviralInhibition of human topoisomerase I and II mdpi.commdpi.comsciforum.net
Hybrid molecules (Dienoic acid + Oleanolic acid)Cytotoxicity against tumor cells (Jurkat, K562, U937)Inducer of apoptosis, Topoisomerase I inhibition mdpi.commdpi.com
Basiliskamide A and BAnti-Candida activityNot specified mdpi.com
Manumycin Family AntibioticsAntineoplastic, Antifungal, AntibacterialNot specified mdpi.com

These findings underscore the vast potential for designing novel, biologically active compounds based on dienoic acid scaffolds like this compound. mdpi.com

Advancement in Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms (stereochemistry) in a molecule like this compound is critical, as it dictates its physical properties and biological function. mdpi.com Consequently, the development of stereoselective synthesis—methods that control the formation of specific isomers—is a major frontier in organic chemistry. mdpi.comacs.org

Modern synthetic methods are increasingly focused on achieving high stereoselectivity in the construction of 1,3-dienes. mdpi.com Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose, often allowing for the joining of pre-functionalized components with predefined stereochemistry. mdpi.comacs.org Other significant approaches include advancements in classic olefination methods, olefin metathesis, and rearrangements of enynes or alkynes. mdpi.com

Recent innovations include:

N-Allylhydrazone Chemistry: A method has been developed for the stereoselective synthesis of dienes from aldehydes and N-allylhydrazine derivatives, achieving high levels of (E)-stereoselectivity. acs.orgorganic-chemistry.org This process is notable for its use of simple precursors and mild reaction conditions. acs.orgorganic-chemistry.org

Palladium-Catalyzed Dienylation: A practical and scalable method using palladium catalysis enables the highly regio- and stereoselective synthesis of conjugated dienes from sulfolenes. nih.gov This technique is particularly valuable for creating dienes with challenging cis double bonds. nih.gov

Sequential C-H Functionalization: A stereo-selective preparation of multi-substituted dienes can be achieved through a sequence of hydroarylation and olefinic C-H functionalization, enabled by rhodium and palladium catalysis. rsc.org This method demonstrates robustness and provides high yields with excellent E/Z selectivity. rsc.org

Table 2: Comparison of Modern Stereoselective Diene Synthesis Methods

MethodCatalyst/ReagentsKey FeaturesReference(s)
N-Allylhydrazone RouteN-Allylhydrazine, NBS, DBUHigh (E)-stereoselectivity; mild conditions; from aldehydes. acs.orgorganic-chemistry.org
Palladium-Catalyzed DienylationPalladium catalyst, SulfolenesHigh regio- and stereoselectivity; scalable; useful for Z-dienes. nih.gov
Sequential C-H FunctionalizationRhodium and Palladium catalystsPrepares multi-substituted dienes; high E/Z ratio selectivity. rsc.org

These advanced methodologies provide powerful tools for the precise synthesis of specific isomers of this compound and other complex dienes, which is essential for investigating their unique properties and developing applications. mdpi.com

Biotechnological Applications and Metabolic Engineering for Sustainable Production

While chemical synthesis is a cornerstone for producing dienoic acids, there is a growing shift towards more sustainable, bio-based production methods. nih.govfraunhofer.de Biotechnological production, primarily through microbial fermentation, offers an alternative to petrochemical-based processes, utilizing renewable resources like plant oils and sugars. fraunhofer.denih.gov Long-chain dicarboxylic acids (DCAs) are valuable building blocks for polymers, lubricants, and adhesives. nih.gov

Metabolic engineering of microorganisms is at the heart of this frontier. bohrium.com By modifying the genetic makeup of microbes like yeasts (Candida tropicalis, Yarrowia lipolytica) and bacteria (Escherichia coli), scientists can create "cell factories" optimized for producing specific DCAs. nih.govnih.gov Key strategies include:

Pathway Engineering: Introducing new genes and deleting competing metabolic pathways to channel the flow of carbon towards the desired dicarboxylic acid product. nih.govoup.com

Enzyme Optimization: Enhancing the activity of key enzymes in the production pathway, such as cytochrome P450 monooxygenases, which are often involved in the terminal oxidation of fatty acids to form dicarboxylic acids. nih.govgoogle.com

Blocking β-oxidation: Deactivating the β-oxidation pathway, which is the cell's natural mechanism for breaking down fatty acids, to prevent the degradation of the desired product and increase yields. nih.gov

For example, engineered strains of C. tropicalis have been reported to produce long-chain DCAs at high titers, reaching up to 140 g/L for C12 DCA and 100 g/L for C18 DCA from fatty acids. nih.gov Similarly, researchers are engineering Yarrowia lipolytica for the sustainable production of other unsaturated fatty acids like cis-13, 16-docosadienoic acid. nih.gov These strategies provide a blueprint for developing a sustainable bioproduction route for this compound. The biosynthesis of plant oxylipins, which are oxygenated unsaturated carboxylic acids, has been successfully demonstrated in recombinant E. coli, showcasing the potential to produce a variety of complex fatty acids through designed microbial systems. nih.gov

Integration of Omics Technologies in Dienoic Acid Research

The complexity of biological systems requires powerful analytical tools to unravel the mechanisms behind dienoic acid production and function. "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the cellular processes involved. sciopen.comfrontiersin.org

These high-throughput technologies are being applied to:

Identify Novel Genes and Pathways: Genomics and transcriptomics help in discovering the genes and regulatory networks responsible for the biosynthesis of fatty acids, including dienoic acids. sciopen.commdpi.com This knowledge is fundamental for targeted metabolic engineering. sciopen.com

Understand Metabolic Regulation: Metabolomics and lipidomics provide a snapshot of the small molecules and lipids within a cell, revealing how metabolic fluxes are distributed and how they change in response to genetic modifications or environmental conditions. mdpi.comsochob.cl

Guide Strain Improvement: By integrating multi-omics data, researchers can build comprehensive models of cellular metabolism. sciopen.commdpi.com These models help identify metabolic bottlenecks and predict the most effective strategies for genetic engineering to enhance the production of desired compounds like dienoic acids. sciopen.com

For instance, omics technologies are widely used to investigate the mechanisms of high-yield docosahexaenoic acid (DHA) production in microorganisms like Aurantiochytrium, providing a foundation for genetic modification and process optimization. sciopen.com Similarly, a multi-omics investigation in common carp (B13450389) combined genome, transcriptome, and lipid profiling data to identify genes and pathways regulating fatty acid content. mdpi.com These approaches are directly applicable to studying and engineering the production of this compound in microbial or plant systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.